molecular formula C14H15NO2S B11123477 Ethyl 4-[(2-thienylmethyl)amino]benzoate CAS No. 18168-49-5

Ethyl 4-[(2-thienylmethyl)amino]benzoate

Cat. No.: B11123477
CAS No.: 18168-49-5
M. Wt: 261.34 g/mol
InChI Key: WZMJZHDDJVTZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-thienylmethyl)amino]benzoate is a benzoate derivative featuring a 2-thienylmethylamine substituent at the para position of the benzene ring. This compound belongs to a broader class of amino-substituted benzoates, which are frequently explored in medicinal chemistry for their diverse biological activities.

Properties

CAS No.

18168-49-5

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 4-(thiophen-2-ylmethylamino)benzoate

InChI

InChI=1S/C14H15NO2S/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-9,15H,2,10H2,1H3

InChI Key

WZMJZHDDJVTZRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-thienylmethyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-thienylmethyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 4-[(2-thienylmethyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-thienylmethyl)amino]benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • The thienylmethyl group in the target compound provides a balance between hydrophobicity and electronic effects, distinct from bulkier groups like iodobenzyl or polar pyrimidine derivatives.
  • Substituents such as thiourea (in ) or hydrazine derivatives (in ) introduce additional hydrogen-bonding or chelation sites, altering binding affinities in biological systems.

Enzyme Inhibition

  • Aquaporin Inhibitors: Ethyl 4-(carbamoylamino)benzoate analogs (e.g., methyl/ethyl derivatives) were screened as selective aquaporin-3 and aquaporin-7 inhibitors, with IC50 values in the micromolar range. The carbamoyl group is critical for binding to the aquaporin pore .
  • Trypanothione Reductase Inhibition: Compound 3 (2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate) binds to Leishmania trypanothione reductase (PDB: 6ER5), with the nitro group enhancing interaction with the enzyme’s hydrophobic pocket .

Anticancer Activity

  • Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate (compound 4 in ) inhibits HeLa cancer cell proliferation by 26% at 100 μM, likely through thiosemicarbazide-mediated metal chelation and oxidative stress induction.

Comparison :

  • The thienylmethyl group’s sulfur atom may confer unique redox-modulating properties, though direct antitumor data for the target compound are absent in the evidence.
  • Pyrimidine-containing analogs (e.g., ) show enhanced solubility, which may improve pharmacokinetics over thienyl derivatives.

Physicochemical Data

Compound Melting Point (°C) Spectral Data (Key Peaks) Reference
Ethyl 4-((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate 255 ¹H-NMR (DMSO-d6): δ 1.31 (t, 3H), 4.25 (q, 2H)
Ethyl 4-((4-iodobenzyl)amino)benzoate N/A C–N bond: 1.443 Å; Dihedral angle: 57.7°
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate N/A IR: 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

Key Trends :

  • Higher melting points correlate with rigid substituents (e.g., benzimidazole in ).
  • Crystal structures (e.g., ) reveal hydrogen-bonded chains (N–H⋯O), influencing solubility and crystallinity.

Limitations and Contradictions

  • Activity-Structure Discrepancies : While thiourea derivatives () show anticancer activity, carbamoyl analogs () prioritize enzyme inhibition, highlighting substituent-dependent biological targeting.
  • Synthetic Yields : Hydrazine-based syntheses (e.g., ) achieve higher yields (84%) compared to benzimidazole derivatives (65% in ), suggesting route optimization challenges for thienylmethyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.